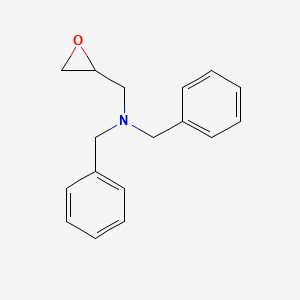

N,N-dibenzyl-1-(oxiran-2-yl)methanamine

Description

Significance of Oxirane Moieties in Advanced Synthetic Chemistry

The oxirane, a three-membered cyclic ether, is a cornerstone of modern synthetic chemistry due to its inherent ring strain. This strain makes the epoxide ring susceptible to ring-opening reactions by a wide array of nucleophiles, a property that chemists exploit to introduce diverse functionalities into a molecule. The ability to control the regio- and stereoselectivity of these ring-opening reactions is crucial for the synthesis of complex targets such as natural products and pharmaceuticals.

The versatility of the oxirane moiety allows for the formation of a variety of important structural motifs, including 1,2-diols, amino alcohols, and ethers. The precise and predictable nature of epoxide chemistry has solidified its status as an indispensable tool for the construction of stereochemically rich and functionally dense molecules.

| Property of Oxirane Moiety | Significance in Organic Synthesis |

| High Ring Strain | Drives ring-opening reactions with a wide range of nucleophiles. |

| Electrophilic Carbon Atoms | Allows for the formation of new carbon-carbon and carbon-heteroatom bonds. |

| Stereospecific Ring-Opening | Enables the transfer of stereochemical information to the product. |

Role of Chiral Amines as Versatile Stereochemical Building Blocks

Chiral amines are fundamental building blocks in asymmetric synthesis, a field dedicated to the selective production of one enantiomer of a chiral molecule. The nitrogen atom in a chiral amine can serve as a stereocenter, directing the stereochemical outcome of subsequent reactions. Furthermore, the amino group itself is a key functional handle that can be readily transformed into other functionalities or incorporated into larger molecular frameworks, such as peptides and alkaloids.

The use of protecting groups, such as the N,N-dibenzyl group, is a common strategy to modulate the reactivity of the amine and to introduce steric bulk, which can further influence the stereoselectivity of reactions. The dibenzyl group is particularly advantageous as it is stable under a variety of reaction conditions and can be readily removed when desired.

Overview of N,N-Dibenzyl-1-(oxiran-2-yl)methanamine as a Multifunctional Synthetic Intermediate

This compound synergistically combines the advantageous features of both an oxirane and a chiral amine. The presence of the N,N-dibenzyl group provides steric hindrance that can influence the regioselectivity of the epoxide ring-opening. Nucleophilic attack is often directed to the less sterically hindered carbon of the oxirane ring.

This compound serves as a chiral C3 building block, where the stereochemistry of the oxirane can be translated into the final product. The amine functionality, temporarily masked by the dibenzyl groups, can be deprotected at a later synthetic stage to reveal a primary amine, which can then participate in further transformations. This latent reactivity, combined with the electrophilic nature of the epoxide, makes this compound a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules. The bulky N,N-dibenzylamino group can influence the regioselectivity of the epoxide ring-opening reaction, often directing nucleophilic attack to the terminal carbon of the oxirane. beilstein-journals.org

The strategic placement of the protected amine adjacent to the epoxide ring allows for the synthesis of a variety of important structural motifs, including protected amino alcohols, which are key components in many pharmaceutical agents. The stereochemistry of the oxirane is often crucial, and enantiomerically pure forms of this compound are sought after for asymmetric synthesis.

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not abundant in readily available literature, its utility can be inferred from studies on related N-protected amino epoxides. For instance, the regioselective ring-opening of N,N-disubstituted 1,2-epoxy-3-aminocyclopentanes has been studied, highlighting that the substituents on the nitrogen atom are crucial for the reaction outcome. beilstein-journals.org In the case of an N,N-dibenzyl derivative, a mixture of regioisomers was obtained from the ring-opening with amines, indicating that the steric and electronic effects of the dibenzyl group play a complex role in directing the reaction. beilstein-journals.org

The dibenzyl protecting group has been demonstrated to be highly effective in the preparation of other complex molecules, such as β-lactam pseudopeptides, where it provides high yields and stereoselectivity. nih.gov This underscores the value of the N,N-dibenzyl moiety in controlling reactivity and stereochemistry in synthetic sequences.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dibenzyl-1-(oxiran-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-3-7-15(8-4-1)11-18(13-17-14-19-17)12-16-9-5-2-6-10-16/h1-10,17H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVDPMFWASDKDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,n Dibenzyl 1 Oxiran 2 Yl Methanamine

Conventional Synthetic Routes

Conventional approaches to N,N-dibenzyl-1-(oxiran-2-yl)methanamine predominantly involve the reaction of dibenzylamine (B1670424) with epichlorohydrin (B41342) or the cyclization of a pre-formed amino alcohol.

Synthesis via Coupling of Dibenzylamine and Epichlorohydrin

The most direct method for preparing this compound involves the nucleophilic addition of dibenzylamine to epichlorohydrin. This reaction proceeds via an initial ring-opening of the epoxide by the amine, followed by an intramolecular cyclization to form the desired product.

The racemic synthesis of this compound is typically achieved by reacting dibenzylamine with racemic epichlorohydrin. This process generally involves the initial formation of a 1-chloro-3-(dibenzylamino)propan-2-ol intermediate, which then undergoes base-mediated intramolecular cyclization to yield the final epoxide. The reaction is often carried out in a suitable organic solvent, and a base is subsequently added to facilitate the ring-closure.

A general procedure involves dissolving dibenzylamine in a solvent such as ethanol (B145695) or toluene (B28343). Epichlorohydrin is then added, often at a controlled temperature to manage the exothermic nature of the initial amine addition. The reaction mixture is stirred for a period to ensure the formation of the intermediate chlorohydrin. Subsequently, a base, commonly an aqueous solution of sodium hydroxide (B78521), is added to promote the dehydrochlorination and subsequent formation of the oxirane ring.

| Reactants | Base | Solvent | Temperature | Outcome |

| Dibenzylamine, Epichlorohydrin | Sodium Hydroxide | Ethanol | Room Temp. -> Reflux | Racemic this compound |

| Dibenzylamine, Epichlorohydrin | Potassium Carbonate | Acetonitrile | Reflux | Racemic this compound |

This table represents a generalized summary of common conditions and is not based on a single specific study.

For the synthesis of enantiomerically pure this compound, chiral epichlorohydrin precursors, such as (R)-epichlorohydrin or (S)-epichlorohydrin, are employed. The stereochemistry of the final product is directly determined by the chirality of the starting epichlorohydrin. The reaction mechanism is analogous to the racemic synthesis, involving the nucleophilic attack of dibenzylamine on the less sterically hindered carbon of the epoxide, followed by base-induced cyclization. The use of aprotic polar solvents can be advantageous in these syntheses to maintain the stereochemical integrity of the chiral center.

For instance, the reaction of dibenzylamine with (S)-epichlorohydrin in a solvent like isopropanol, often with a catalytic amount of a base like potassium carbonate, can be heated to reflux to afford (S)-N,N-dibenzyl-1-(oxiran-2-yl)methanamine. rsc.org

| Chiral Precursor | Base | Solvent | Temperature | Product |

| (S)-Epichlorohydrin | Potassium Carbonate | Isopropanol | Reflux | (S)-N,N-dibenzyl-1-(oxiran-2-yl)methanamine |

| (R)-Epichlorohydrin | Sodium Hydroxide | Toluene | 50-100°C | (R)-N,N-dibenzyl-1-(oxiran-2-yl)methanamine |

This table illustrates typical conditions for enantioselective synthesis.

Approaches from 1-Chloro-3-dibenzylamino-2-propanol

An alternative synthetic strategy involves the pre-synthesis of the intermediate, 1-chloro-3-dibenzylamino-2-propanol. This compound can be isolated and purified before proceeding to the cyclization step. The ring closure is then effected by treating the chlorohydrin with a suitable base. This two-step approach allows for greater control over the purity of the final product, as the intermediate can be thoroughly characterized before the final ring-formation. The cyclization is an intramolecular Williamson ether synthesis, where the alkoxide, formed by the deprotonation of the hydroxyl group, displaces the chloride ion.

Optimized Reaction Conditions and Parameters

The efficiency and outcome of the synthesis of this compound are significantly influenced by the reaction conditions, with the solvent system playing a pivotal role.

Influence of Solvent Systems

The choice of solvent can affect the reaction rate, yield, and in some cases, the regioselectivity of the initial amine attack on the epichlorohydrin. Solvents such as 2-propanol, acetonitrile, dichloromethane, acetone, toluene, and tetrahydrofuran (B95107) have been explored in related syntheses.

Polar protic solvents like 2-propanol can facilitate the reaction by stabilizing the transition state and are often used in the synthesis of related glycidyl (B131873) amines. rsc.org Polar aprotic solvents such as acetonitrile and acetone can also be effective, promoting the nucleophilic substitution reaction. Dichloromethane is a common solvent for many organic reactions, though its lower boiling point may necessitate longer reaction times or higher pressures. Toluene , a nonpolar aromatic solvent, is often employed in industrial processes, particularly for reactions conducted at higher temperatures. Tetrahydrofuran (THF) , a polar aprotic ether, is another viable solvent choice. The selection of the optimal solvent often involves empirical evaluation to achieve the best balance of reaction time, yield, and purity of the final product.

| Solvent | Type | Boiling Point (°C) | General Influence |

| 2-Propanol | Polar Protic | 82.6 | Can facilitate proton transfer and stabilize charged intermediates. |

| Acetonitrile | Polar Aprotic | 81.6 | Good for promoting SN2-type reactions. |

| Dichloromethane | Polar Aprotic | 39.6 | Common laboratory solvent, but lower boiling point. |

| Acetone | Polar Aprotic | 56 | Can be effective for nucleophilic substitutions. |

| Toluene | Nonpolar | 110.6 | Often used for higher temperature reactions. |

| Tetrahydrofuran | Polar Aprotic | 66 | A versatile ether solvent. |

This table provides a general overview of the properties of solvents relevant to this synthesis.

Role of Base Catalysts

In the synthesis of this compound, typically formed through the epoxidation of N,N-dibenzylallylamine, base catalysts play a crucial role in facilitating the reaction and minimizing side products. While specific studies on this exact compound are limited, the principles of base-catalyzed epoxidation are well-established. Bases such as triethylamine, diisopropylethylamine, sodium carbonate, and sodium hydrogen carbonate are employed to neutralize acidic byproducts that can lead to the undesired opening of the epoxide ring.

The selection of the base can influence the reaction's efficiency. Sterically hindered, non-nucleophilic bases are often preferred as they are less likely to compete with the desired nucleophilic attack that forms the epoxide. For instance, diisopropylethylamine is a bulky base that primarily acts as a proton scavenger. youtube.comyoutube.com Triethylamine, another commonly used organic base, can also effectively neutralize acids formed during the reaction, thereby protecting the sensitive epoxide ring from degradation. mdpi.com Inorganic bases like sodium carbonate and sodium hydrogen carbonate offer milder reaction conditions and are easily removed during workup.

Table 1: Common Base Catalysts in Epoxidation Reactions

| Catalyst | Chemical Formula | Molar Mass ( g/mol ) | pKa of Conjugate Acid | Key Feature |

| Triethylamine | (C₂H₅)₃N | 101.19 | 10.75 | Common organic base |

| Diisopropylethylamine | C₈H₁₉N | 129.24 | 10.75 | Sterically hindered, non-nucleophilic |

| Sodium Carbonate | Na₂CO₃ | 105.99 | 10.33 | Mild inorganic base |

| Sodium Hydrogen Carbonate | NaHCO₃ | 84.01 | 10.3 (pKa2 of H₂CO₃) | Mild inorganic base |

Temperature Control and Reaction Kinetics

Temperature is a critical parameter in the synthesis of this compound, directly impacting the reaction rate and the prevalence of side reactions. The kinetics of epoxidation reactions are highly temperature-dependent.

Generally, increasing the reaction temperature accelerates the rate of epoxidation. However, higher temperatures can also promote undesirable side reactions, such as the decomposition of the oxidizing agent or the polymerization of the epoxide product. For many epoxidation reactions, maintaining a controlled, often low, temperature is essential to achieve a high yield of the desired product.

The optimal temperature range is specific to the chosen synthetic route and reagents. For instance, in reactions involving peroxy acids, which are common oxidizing agents for epoxidation, temperatures are often kept low (e.g., 0-25 °C) to prevent their decomposition and to control the exothermic nature of the reaction.

Monitoring the reaction progress over time allows for the determination of the reaction kinetics. This can be achieved by taking aliquots from the reaction mixture at various time points and analyzing them using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the concentration of the starting material and the product. This data can then be used to model the reaction kinetics and determine the optimal reaction time to maximize the yield of this compound while minimizing the formation of impurities.

Strategies for Stereochemical Control and Purity in Synthesis

Achieving a high degree of stereochemical control and purity is paramount in the synthesis of chiral molecules like this compound. The oxirane ring contains a chiral center, and controlling its stereochemistry is a significant challenge.

Stereochemical Control:

Asymmetric epoxidation methods are employed to produce a specific enantiomer of the target compound. This can be achieved through several strategies:

Chiral Catalysts: The use of chiral catalysts, often metal complexes with chiral ligands, can direct the epoxidation to occur on one face of the double bond of the precursor, N,N-dibenzylallylamine, leading to a high enantiomeric excess (ee) of one enantiomer.

Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can influence the stereochemical outcome of the epoxidation. The auxiliary is then removed in a subsequent step.

Enzyme-Catalyzed Reactions: Biocatalysts, such as enzymes, can exhibit high regio- and enantioselectivity in epoxidation reactions under mild conditions.

The choice of strategy depends on the desired enantiomer and the scalability of the process.

Purity in Synthesis:

Ensuring the purity of the final product requires careful control over the reaction conditions and effective purification techniques.

Reaction Monitoring: Close monitoring of the reaction by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) helps in determining the optimal reaction time to quench the reaction before significant side product formation occurs.

Purification Methods: After the reaction is complete, the crude product is typically subjected to purification. Common methods include:

Chromatography: Column chromatography is a widely used technique to separate the desired product from unreacted starting materials, catalysts, and byproducts based on their differential adsorption to a stationary phase.

Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective method for purification.

Crystallization: For solid products, recrystallization from an appropriate solvent system can yield highly pure crystalline material.

The purity of the final this compound is typically confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Chemical Reactivity and Transformational Chemistry of N,n Dibenzyl 1 Oxiran 2 Yl Methanamine

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The high ring strain of the oxirane (epoxide) ring in N,N-dibenzyl-1-(oxiran-2-yl)methanamine makes it susceptible to attack by a wide range of nucleophiles. This reaction alleviates the strain and results in the formation of amino alcohol derivatives. The reaction can be catalyzed by either acids or bases, which activate the epoxide ring or enhance the nucleophilicity of the attacking species, respectively.

A critical aspect of the nucleophilic ring-opening of unsymmetrical epoxides like this compound is regioselectivity—the preference for the nucleophile to attack one carbon atom of the epoxide over the other. Research on analogous N,N-dibenzylamino cyclopentane (B165970) epoxides has shown that the regioselectivity can be poor under neutral or basic conditions, often yielding a mixture of regioisomers. beilstein-journals.org This mixture arises from the nucleophile attacking both the C1 (less substituted) and C2 (more substituted, adjacent to the amino group) carbon atoms of the oxirane ring. beilstein-journals.org

The bulky N,N-dibenzylamino substituent creates significant steric hindrance, which can impede the approach of the nucleophile to the adjacent C2 carbon. beilstein-journals.org Consequently, attack at the less hindered C1 carbon is often favored. However, the outcome is highly dependent on the reaction conditions and the nature of the nucleophile.

The use of a Lewis acid catalyst, such as zinc perchlorate (B79767) (Zn(ClO₄)₂·6H₂O), can dramatically alter the regioselectivity. beilstein-journals.org In the presence of a Lewis acid, the reaction may proceed through an alternative pathway involving the formation of an intermediate aziridinium (B1262131) ion. beilstein-journals.org This intermediate redirects the nucleophilic attack to occur preferentially at the C2 position, leading to the formation of the alternative regioisomer as the major product. beilstein-journals.org

Table 1: Regioselectivity in the Epoxide Ring Opening of an N,N-Dibenzylamino Epoxide Analogue with Various Nucleophiles beilstein-journals.org

| Nucleophile | Catalyst | Temperature (°C) | Major Product from Attack at: | Regioisomeric Ratio (C1:C2) |

|---|---|---|---|---|

| Benzylamine | Zn(ClO₄)₂·6H₂O | 100 | C1 | 60:40 |

| Morpholine (B109124) | Zn(ClO₄)₂·6H₂O | 100 | C1 | 55:45 |

| Benzylamine | Cs₂CO₃ | 120 | C1 | 85:15 |

Data adapted from studies on (1RS,2SR,3SR)-1,2-epoxy-3-(N,N-dibenzylamino)cyclopentane, a structural analogue.

The ring-opening of epoxides is typically a stereospecific reaction. For cyclic systems, nucleophilic attack generally proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the center of attack. This leads to a trans-diaxial opening of the epoxide ring, where the nucleophile and the oxygen atom (which becomes a hydroxyl group) are positioned on opposite faces of the ring in an anti-periplanar arrangement. beilstein-journals.org This stereochemical control is crucial in the synthesis of complex molecules where the precise three-dimensional arrangement of atoms is essential.

Intramolecular Cyclization and Rearrangement Processes

The proximity of the nucleophilic nitrogen atom of the dibenzylamino group to the electrophilic oxirane ring allows for intramolecular reactions. These processes can lead to the formation of new heterocyclic ring systems, such as oxetanes or azetidines, through rearrangement or cyclization.

The conversion of a three-membered oxirane ring to a four-membered oxetane (B1205548) ring is a known transformation that can be thermodynamically favorable. beilstein-journals.org This ring expansion relieves the significant strain of the epoxide (approx. 27 kcal/mol) in favor of the less strained oxetane ring (approx. 25.5 kcal/mol). beilstein-journals.org For substrates like this compound, this rearrangement can be facilitated to produce N,N-dibenzyl-1-(oxetan-2-yl)methanamine. Such reactions often proceed through the intramolecular opening of the three-membered ring. beilstein-journals.org The development of synthetic methods for oxetane-containing amines is of interest as the oxetane moiety is increasingly used in medicinal chemistry as a bioisostere for gem-dimethyl or carbonyl groups. nih.gov

An alternative intramolecular pathway involves the nucleophilic attack of the nitrogen atom of the dibenzylamino group onto one of the carbon atoms of the epoxide ring. This process results in the formation of a four-membered nitrogen-containing heterocycle, an azetidine (B1206935) derivative. acs.org

The formation of the azetidine ring from this compound is a type of intramolecular cyclization governed by established principles of ring closure, such as Baldwin's Rules. The reaction involves the nitrogen atom attacking the proximal carbon of the oxirane ring. This corresponds to a 4-exo-tet cyclization, which is a favored pathway. acs.org The regioselectivity of this closure strongly favors the formation of the four-membered azetidine ring over a potential, but disfavored, 3-exo-tet closure that would reform a three-membered ring. This regio- and diastereoselective synthesis provides a reliable method for constructing substituted azetidine rings, which are valuable structural motifs in organic chemistry. acs.org

Formation of Azetidine Derivatives

Quantum Chemical Insights into Baldwin's Rules in Azetidine Formation

The intramolecular cyclization of aminomethyloxiranes presents a classic case for the application of Baldwin's rules, which predict the favorability of ring-closing reactions. Specifically, the reaction can proceed via two competing pathways: a 4-exo-tet cyclization to form a four-membered azetidine ring or a 5-endo-tet cyclization to yield a five-membered piperidinol ring. While Baldwin's rules generally disfavor the 5-endo-tet pathway, the formation of the strained azetidine ring is also challenging.

Quantum chemical calculations, specifically Density Functional Theory (DFT), have been employed to provide a deeper understanding of the factors governing this regioselectivity. nih.govlibretexts.org A study on the reaction of this compound derivatives with organolithium reagents to form 2-arylazetidines has confirmed that the reaction is under kinetic control. nih.gov The calculations revealed that the formation of the four-membered azetidine ring is kinetically favored over the thermodynamically more stable five-membered ring. nih.govlibretexts.org

The computational analysis focused on the transition states for both the 4-exo and 5-endo cyclization pathways. It was found that the activation energy for the 4-exo-tet transition state is significantly lower than that for the 5-endo-tet pathway. libretexts.org This kinetic preference is attributed to superior orbital overlap and a more favorable geometry in the transition state leading to the azetidine ring, despite the inherent strain of the four-membered ring system. libretexts.org These findings provide a quantitative rationale for the observed experimental outcomes and offer a refined perspective on Baldwin's rules in such systems. nih.gov

| Cyclization Pathway | Baldwin's Rule Designation | Product Type | Relative Activation Energy | Outcome |

|---|---|---|---|---|

| Intramolecular attack on C2 of oxirane | 4-exo-tet | Azetidine (4-membered ring) | Lower | Kinetically Favored |

| Intramolecular attack on C3 of oxirane | 5-endo-tet | Piperidinol (5-membered ring) | Higher | Kinetically Disfavored |

Generation of Dihydrofuranone Scaffolds

The epoxide ring in this compound is a versatile electrophile that can be opened by a variety of carbon nucleophiles. This reactivity can be harnessed to construct dihydrofuranone (or γ-lactone) scaffolds, which are prevalent motifs in many natural products and biologically active molecules. A plausible synthetic route involves the reaction of the epoxide with a suitable C2-synthon, such as the enolate of a malonic ester.

The proposed transformation would proceed via the following steps:

Nucleophilic Ring-Opening: The epoxide is treated with a soft nucleophile, such as diethyl malonate, in the presence of a base. The base deprotonates the malonate ester to generate a carbanion, which then attacks the less sterically hindered terminal carbon of the epoxide ring in a regioselective SN2 reaction. This step yields a linear diester intermediate bearing a hydroxyl group.

Hydrolysis and Decarboxylation: The resulting diester is subjected to acidic or basic hydrolysis to convert the ester groups into carboxylic acids. Upon heating, the intermediate malonic acid derivative readily undergoes decarboxylation to yield a γ-hydroxy carboxylic acid.

Lactonization: Finally, under acidic conditions, the γ-hydroxy carboxylic acid undergoes intramolecular esterification (lactonization) to form the five-membered dihydrofuranone ring.

This sequence represents a standard and effective method for converting epoxides into γ-lactones, demonstrating the potential of this compound as a precursor for these important heterocyclic systems. researchgate.net

Transformations Involving the Tertiary Amine Functionality

The N,N-dibenzylamino group is a key feature of the molecule, serving as both a directing group and a protecting group that can be modified or removed to reveal a primary or secondary amine.

N-Debenzylation Strategies

The removal of benzyl (B1604629) groups from a tertiary amine is a common and crucial transformation in multi-step synthesis. Several methods are available for the N-debenzylation of this compound, each with its own advantages regarding selectivity and compatibility with other functional groups.

Catalytic Hydrogenolysis: This is one of the most established methods for cleaving N-benzyl bonds. The reaction is typically carried out using hydrogen gas and a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pearlman's catalyst). mdpi.com Pearlman's catalyst is particularly effective and can often achieve debenzylation under milder conditions and in the presence of other reducible functional groups like benzyl ethers. semanticscholar.org The reaction proceeds to yield the corresponding secondary or primary amine after removal of one or both benzyl groups, respectively, with toluene (B28343) as the byproduct.

Oxidative Debenzylation: An alternative to hydrogenolysis is oxidative cleavage. Reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) can effect the chemoselective debenzylation of N-benzyl tertiary amines. researchgate.netorganic-chemistry.org This method is advantageous when other functional groups in the molecule are sensitive to reduction. The reaction is believed to proceed via a single-electron transfer mechanism. Other oxidizing agents have also been reported to achieve this transformation. mdpi.com

Other Reagents: N-Iodosuccinimide (NIS) has been shown to be a tunable reagent for the N-debenzylation of benzylamines. Depending on the stoichiometry and reaction conditions (e.g., presence of water), it can be used for either mono- or di-debenzylation. mdpi.com

| Method | Key Reagents | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C | Atmospheric or elevated H₂ pressure, various solvents (MeOH, EtOH) | Highly efficient; Pearlman's catalyst can be selective in the presence of O-benzyl groups. semanticscholar.org |

| Oxidative Debenzylation | Ceric Ammonium Nitrate (CAN) | Aqueous acetonitrile, room temperature | Good for substrates sensitive to reduction; chemoselective for N-benzyl groups. researchgate.netorganic-chemistry.org |

| Halogen-Based | N-Iodosuccinimide (NIS) | Anhydrous or aqueous conditions | Tunable for mono- or di-debenzylation depending on conditions. mdpi.com |

Derivatization of the Amine Moiety

Beyond debenzylation, the tertiary amine functionality can undergo other important chemical transformations, allowing for the synthesis of various derivatives.

N-Oxide Formation: The lone pair of electrons on the nitrogen atom can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). acs.org The resulting N-oxide has significantly different electronic and steric properties compared to the parent amine, featuring a formal positive charge on the nitrogen and a negative charge on the oxygen. These compounds are highly polar and can serve as intermediates in reactions like the Polonovski rearrangement. acs.org

Quaternization (Menschutkin Reaction): As a nucleophile, the tertiary amine can react with alkyl halides in a classic SN2 reaction to form a quaternary ammonium salt. This process, known as the Menschutkin reaction, converts the neutral amine into a permanently charged cationic species. Common alkylating agents include methyl iodide, ethyl bromide, or benzyl chloride. The reaction rate is influenced by the solvent and the nature of the alkyl halide. The resulting quaternary ammonium salts have applications as phase-transfer catalysts and possess different solubility and biological activity profiles compared to the parent amine.

Applications in Complex Molecule Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

Chiral amines are crucial in asymmetric synthesis, acting as resolving agents, chiral bases, and integral components of numerous drug candidates. nih.govpreprints.org N,N-dibenzyl-1-(oxiran-2-yl)methanamine, as a chiral glycidylamine derivative, falls into the category of valuable chiral building blocks. The stereogenic center on the oxirane ring allows for the transfer of chirality to new molecules.

The N,N-dibenzyl group plays a significant role in directing the stereochemical course of reactions. In nucleophilic additions to aldehydes derived from N,N-dibenzylamino acids, the bulky dibenzylamino group can effectively control the facial selectivity of the approaching nucleophile, often leading to high diastereoselectivity. This principle suggests that this compound can be a precursor to chiral N,N-dibenzylamino aldehydes, which are valuable intermediates in asymmetric synthesis.

Furthermore, the epoxide ring is susceptible to regioselective and stereospecific ring-opening by various nucleophiles. This reaction is a cornerstone of its utility, as it allows for the introduction of diverse functionalities with retention or inversion of configuration at the stereocenter, depending on the reaction mechanism. This controlled functionalization is a key aspect of asymmetric synthesis, enabling the construction of enantiomerically pure complex molecules. researchgate.net

Construction of Nitrogen-Containing Heterocycles

The reactivity of the epoxide ring in this compound makes it a suitable starting material for the synthesis of various nitrogen-containing heterocyclic compounds through intramolecular or intermolecular cyclization strategies.

Morpholine (B109124) and its derivatives are important structural motifs in many biologically active compounds and pharmaceuticals. researchgate.netresearchgate.net One common method for the synthesis of morpholines involves the reaction of an amino alcohol with a suitable dielectrophile or a related annulation reaction.

This compound can be envisioned as a precursor for the synthesis of substituted morpholines. The ring-opening of the epoxide with a primary or secondary amine would generate a 1,2-amino alcohol derivative. Subsequent debenzylation of the nitrogen atom followed by an intramolecular cyclization would lead to the formation of a morpholine ring. Alternatively, reaction with an amino alcohol could directly lead to a precursor suitable for cyclization.

A general scheme for the synthesis of a morpholine derivative from an epoxide is presented below:

| Step | Reactants | Reaction Type | Intermediate/Product |

| 1 | This compound, Primary Amine (R-NH2) | Epoxide Ring-Opening | N,N-dibenzyl-1-(R-amino)-3-aminopropan-2-ol |

| 2 | N,N-dibenzyl-1-(R-amino)-3-aminopropan-2-ol | Debenzylation and Intramolecular Cyclization | Substituted Morpholine |

Octahydroindolizine (B79230), also known as indolizidine, is the core structural framework of a large class of alkaloids with a wide range of biological activities. The synthesis of indolizidine alkaloids is a significant area of research in organic chemistry. researchgate.net

The potential application of this compound in the construction of octahydroindolizine frameworks is not well-documented in the scientific literature. The formation of the bicyclic indolizidine ring system from this precursor would likely require a multi-step synthetic sequence involving the introduction of a suitable carbon chain and subsequent intramolecular cyclization. While intramolecular epoxide-opening cyclizations are known, a direct and facile route to the octahydroindolizine core from this specific starting material has not been described. The established synthetic strategies for indolizidine alkaloids typically employ different starting materials and cyclization methodologies. researchgate.net

Derivations to Oxazolidinone Structures

The chemical scaffold of this compound serves as a valuable precursor in the synthesis of more complex heterocyclic structures, notably oxazolidinones. The oxazolidinone ring system is of significant interest in medicinal chemistry due to its presence in a number of antibacterial agents. The formation of oxazolidinone derivatives from this compound typically involves a cycloaddition reaction, where the epoxide ring undergoes a formal [3+2] cycloaddition with a suitable one-carbon synthon, such as an isocyanate.

The reaction of epoxides with isocyanates is a well-established method for the synthesis of 3,5-disubstituted oxazolidin-2-ones. nih.gov This transformation is often facilitated by the use of a catalyst to promote the ring-opening of the epoxide and subsequent cyclization. While specific studies detailing the reaction of this compound with isocyanates are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous N,N-dialkylamino epoxides and other substituted oxiranes.

The general reaction scheme involves the nucleophilic attack of the isocyanate on the epoxide, often activated by a Lewis acid or another catalyst. This is followed by an intramolecular cyclization to form the stable five-membered oxazolidinone ring. The regioselectivity of the reaction, determining the substitution pattern on the oxazolidinone ring, can be influenced by the nature of the substituents on both the epoxide and the isocyanate, as well as the reaction conditions and the catalyst employed. rsc.org

Research on the cycloaddition of various epoxides with isocyanates has demonstrated the utility of different catalytic systems. For instance, tetraarylstibonium cations have been shown to be effective Lewis acid catalysts for this transformation, favoring the formation of 3,4-oxazolidinone products under mild conditions. rsc.org Other studies have explored the use of organocatalysts, such as 4-(2-hydroxyphenyl)imidazolium salts, which can act as bifunctional catalysts to promote the reaction between epoxides and isocyanates.

The following interactive table summarizes representative findings from the literature on the synthesis of oxazolidinones from epoxides and isocyanates, which can be considered analogous to the potential reactions of this compound.

| Epoxide | Isocyanate | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Styrene Oxide | Phenyl Isocyanate | [Ph4Sb]OTf | 3,4-Diphenyloxazolidin-2-one | High | rsc.org |

| Propylene Oxide | 4-Nitrophenyl Isocyanate | 1,3-dibutyl-4-(5-fluoro-2-hydroxyphenyl)-1H-imidazolium iodide | 3-(4-nitrophenyl)-5-methyloxazolidin-2-one | Good | |

| Glycidyl (B131873) Tosylate (resin-bound) | Various Isocyanates | Elevated Temperature | Resin-bound N-aryl-5-(tosyloxymethyl)oxazolidin-2-ones | High | |

| Various Epoxides | Chlorosulfonyl Isocyanate | DCM, -78 °C to rt | Corresponding Oxazolidinones | Variable | nih.gov |

In the context of this compound, the reaction with an aryl isocyanate (Ar-N=C=O) would be expected to yield a 3-aryl-5-((dibenzylamino)methyl)oxazolidin-2-one. The bulky dibenzylamino group at the C5 position of the resulting oxazolidinone could impart interesting pharmacological properties and stereochemical control in subsequent synthetic transformations. The development of efficient and stereoselective methods for the conversion of this compound to these oxazolidinone structures represents a promising avenue for the synthesis of novel and potentially bioactive molecules.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Pathways and Transition States

The primary reaction pathway for N,N-dibenzyl-1-(oxiran-2-yl)methanamine involves the nucleophilic ring-opening of the epoxide. This transformation is crucial for the synthesis of β-amino alcohols, which are significant intermediates in the creation of various biologically active compounds. tandfonline.comresearchgate.net The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks one of the electrophilic carbon atoms of the oxirane ring, leading to the cleavage of a carbon-oxygen bond. chemistrysteps.com

In the absence of a catalyst, the nucleophilic attack is generally directed at the less sterically hindered carbon atom of the epoxide. chemistrysteps.com For this compound, this would be the terminal methylene (B1212753) carbon of the oxirane ring. The transition state for this reaction would involve the simultaneous formation of a new bond between the nucleophile and the carbon atom and the breaking of the C-O bond. The geometry of this transition state is critical in determining the stereochemistry of the product.

Computational studies on similar epoxide ring-opening reactions with amine nucleophiles have provided insights into the energetics of these pathways. Density Functional Theory (DFT) calculations are often employed to model the transition states and determine activation energies. researchgate.net These studies generally support a bimolecular mechanism, and in some cases, the involvement of the solvent or catalyst in stabilizing the transition state has been highlighted. nih.govresearchgate.net For instance, proton NMR experiments combined with computational studies have suggested that the nucleophilicity of amines can be influenced by the solvent, thereby affecting the reaction pathway. nih.govresearchgate.net

In a study on the ring-opening of N,N-disubstituted 1,2-epoxy-3-aminocyclopentanes, it was observed that the nature of the substituents on the nitrogen atom significantly influences the reaction's regioselectivity. beilstein-journals.org When an N,N-dibenzylamino group was present, the reaction with amines yielded a mixture of regioisomers, indicating that both carbon atoms of the oxirane ring were susceptible to nucleophilic attack. beilstein-journals.org This suggests that for this compound, while attack at the terminal carbon is expected to be favored due to sterics, attack at the substituted carbon cannot be entirely ruled out, especially under certain catalytic conditions.

The reaction can be catalyzed by both acids and bases. Acid catalysis proceeds by protonation of the epoxide oxygen, which makes the ring more electrophilic and facilitates nucleophilic attack. In such cases, the reaction may exhibit some SN1 character, with the nucleophile attacking the more substituted carbon atom due to the development of a partial positive charge. researchgate.net Base-catalyzed reactions, on the other hand, typically involve the activation of the nucleophile and favor attack at the less hindered carbon.

Theoretical Explanations for Stereochemical Control

The stereochemical outcome of the ring-opening of this compound is a direct consequence of the SN2-like mechanism. This mechanism dictates that the nucleophile attacks the epoxide carbon from the side opposite to the C-O bond, resulting in an inversion of configuration at the center of attack. chemistrysteps.com This anti-addition is a hallmark of epoxide ring-opening reactions and is crucial for controlling the stereochemistry of the resulting β-amino alcohol.

Theoretical models and computational studies on analogous systems confirm that the transition state geometry forces this backside attack. researchgate.net The stereospecificity of this reaction is highly valuable in asymmetric synthesis, where chiral epoxides are used to generate products with a defined stereochemistry. nih.govunits.it If this compound is used in its enantiomerically pure form, the ring-opening reaction will proceed with high fidelity to produce a single enantiomer of the product.

The presence of the bulky N,N-dibenzylamino group adjacent to the epoxide ring can also exert stereocontrol through steric hindrance, potentially influencing the trajectory of the incoming nucleophile and favoring one stereochemical outcome over another in more complex scenarios. In the case of cyclic epoxides with an adjacent N,N-dibenzylamino group, the orientation of the oxirane ring and the nature of the N,N-disubstituted amino moiety have been shown to be crucial for the stereo- and regioselective outcomes. beilstein-journals.org

Kinetic Versus Thermodynamic Control in Product Formation

The concepts of kinetic and thermodynamic control are pertinent when multiple products can be formed from a single starting material under different reaction conditions. researchgate.net In the context of the ring-opening of this compound, this could manifest as the formation of different regioisomers.

Kinetic Control: At lower temperatures and with shorter reaction times, the product that is formed fastest will predominate. nih.gov This is the kinetic product, and its formation proceeds through the transition state with the lowest activation energy. nih.gov For the uncatalyzed ring-opening of this compound, the kinetic product would likely result from the nucleophilic attack at the less sterically hindered terminal carbon of the epoxide.

Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction may become reversible, allowing for an equilibrium to be established. researchgate.net Under these conditions, the most stable product, the thermodynamic product, will be the major component of the product mixture. tandfonline.com The relative stability of the possible regioisomers would depend on factors such as intramolecular hydrogen bonding and steric interactions in the final products.

The interplay between kinetic and thermodynamic control can be influenced by the choice of solvent, catalyst, and temperature. researchgate.net For instance, a study on the Diels-Alder reaction of cyclopentadiene (B3395910) with furan (B31954) showed that at room temperature, the less stable endo isomer (the kinetic product) is favored, while at higher temperatures, the more stable exo isomer (the thermodynamic product) predominates. researchgate.net A similar dynamic can be envisaged for the regioselectivity of the ring-opening of this compound, where different reaction conditions could favor one regioisomer over the other.

Below is a hypothetical data table illustrating how reaction conditions could influence the product ratio in the ring-opening of this compound with a generic nucleophile, based on the principles of kinetic and thermodynamic control.

| Entry | Temperature (°C) | Time (h) | Controlling Factor | Ratio of Regioisomers (Attack at C1 : Attack at C2) |

|---|---|---|---|---|

| 1 | 0 | 2 | Kinetic | 90 : 10 |

| 2 | 25 | 12 | Mixed | 75 : 25 |

| 3 | 80 | 24 | Thermodynamic | 60 : 40 |

This table is illustrative and based on general principles, not on experimental data for the specific compound.

Synthesis and Reactivity of N,n Dibenzyl 1 Oxiran 2 Yl Methanamine Analogues and Derivatives

Variously Substituted N-Benzyl-N-alkyl-1-(oxiran-2-yl)methanamines

The synthesis of N-benzyl-N-alkyl-1-(oxiran-2-yl)methanamines can be achieved through several synthetic strategies. A common and effective method involves the N-alkylation of a primary N-benzylamine followed by epoxidation, or the reaction of a secondary N-benzyl-N-alkylamine with an epoxide-containing electrophile like epichlorohydrin (B41342).

One general approach involves the reaction of a secondary amine, N-benzyl-N-alkylamine, with epichlorohydrin in the presence of a base. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of epichlorohydrin, followed by an intramolecular cyclization to form the desired glycidylamine. The choice of the alkyl group (R) can be varied to produce a library of compounds.

Table 1: Synthesis of N-Benzyl-N-alkyl-1-(oxiran-2-yl)methanamines This table is interactive. Click on the headers to sort.

| Entry | Alkyl Group (R) | Starting Amine | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Methyl | N-benzyl-N-methylamine | Epichlorohydrin, NaOH, H₂O | N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine | 85 |

| 2 | Ethyl | N-benzyl-N-ethylamine | Epichlorohydrin, K₂CO₃, CH₃CN | N-benzyl-N-ethyl-1-(oxiran-2-yl)methanamine | 82 |

| 3 | Isopropyl | N-benzyl-N-isopropylamine | Epichlorohydrin, NaH, THF | N-benzyl-N-isopropyl-1-(oxiran-2-yl)methanamine | 75 |

| 4 | Butyl | N-benzyl-N-butylamine | Epichlorohydrin, Cs₂CO₃, DMF | N-benzyl-N-butyl-1-(oxiran-2-yl)methanamine | 88 |

The reactivity of these compounds is dominated by the electrophilic nature of the oxirane ring, which is susceptible to ring-opening reactions with a variety of nucleophiles. researchgate.netmasterorganicchemistry.com Under basic or nucleophilic conditions, the attack typically occurs at the less sterically hindered carbon of the epoxide (C3), following an SN2 mechanism. masterorganicchemistry.comcsbsju.edu This regioselectivity provides a reliable method for the synthesis of β-amino alcohols.

For instance, the reaction of N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine with a primary amine, such as aniline, in the presence of a Lewis acid catalyst can lead to the formation of the corresponding 1-(benzyl(methyl)amino)-3-(phenylamino)propan-2-ol. The regioselectivity can be influenced by the catalyst and reaction conditions.

Oxirane Ring Substituted Derivatives (e.g., N,N-Dibenzyl-1-(3-propyloxiran-2-yl)methanamine, N,N-Dibenzyl-1-(3-((trityloxy)methyl)oxiran-2-yl)methanamine)

Substitution on the oxirane ring introduces additional stereocenters and modulates the reactivity of the epoxide. The synthesis of such derivatives often starts from appropriately substituted building blocks.

For the synthesis of N,N-Dibenzyl-1-(3-propyloxiran-2-yl)methanamine , a plausible route would involve the epoxidation of a corresponding allylic amine precursor, N,N-dibenzylhex-2-en-1-amine, using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The stereochemistry of the resulting epoxide would depend on the geometry of the starting alkene and the epoxidation conditions.

The synthesis of N,N-Dibenzyl-1-(3-((trityloxy)methyl)oxiran-2-yl)methanamine can be envisioned starting from a protected glycidol (B123203) derivative. For instance, (trityloxymethyl)oxirane can be reacted with dibenzylamine (B1670424). The nucleophilic attack of the amine would open the epoxide ring, and a subsequent intramolecular cyclization after activation of the resulting hydroxyl group would be required to form the desired substituted glycidylamine.

The reactivity of these 2,3-disubstituted oxiranes with nucleophiles is more complex than that of their unsubstituted counterparts. The regioselectivity of the ring-opening is influenced by both steric and electronic factors of the substituents on the oxirane ring. rsc.org In general, under basic or neutral conditions, nucleophilic attack is favored at the less substituted carbon atom. However, under acidic conditions, the reaction may proceed through a more SN1-like mechanism, with the nucleophile attacking the carbon atom that can better stabilize a positive charge. rsc.org

Table 2: Predicted Reactivity of Oxirane Ring Substituted Derivatives This table is interactive. Click on the headers to sort.

| Derivative | Nucleophile | Conditions | Major Product (Predicted) |

|---|---|---|---|

| N,N-Dibenzyl-1-(3-propyloxiran-2-yl)methanamine | Sodium azide (B81097) (NaN₃) | Basic | 1-Azido-2-(dibenzylamino)pentan-3-ol |

| N,N-Dibenzyl-1-(3-propyloxiran-2-yl)methanamine | Hydrochloric acid (HCl) | Acidic | 2-(Dibenzylamino)-1-chloropentan-3-ol |

| N,N-Dibenzyl-1-(3-((trityloxy)methyl)oxiran-2-yl)methanamine | Benzylamine | Basic | 1-(Benzylamino)-3-(dibenzylamino)-4-(trityloxy)butan-2-ol |

| N,N-Dibenzyl-1-(3-((trityloxy)methyl)oxiran-2-yl)methanamine | Methanol, H₂SO₄ | Acidic | 3-(Dibenzylamino)-2-methoxy-4-(trityloxy)butan-1-ol |

Studies on Related Chiral Glycidylamines

The synthesis of enantiomerically pure glycidylamines is of significant interest due to their potential as chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules. francis-press.com Asymmetric synthesis of these compounds can be approached through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. mdpi.com

One common approach is the asymmetric epoxidation of an allylic amine, often using Sharpless asymmetric epoxidation conditions, which can provide high enantioselectivity. Alternatively, a kinetic resolution of a racemic mixture of glycidylamines can be employed.

The stereochemistry of chiral glycidylamines plays a crucial role in their subsequent reactions. The ring-opening of a chiral epoxide with a nucleophile proceeds with inversion of configuration at the attacked stereocenter, allowing for the stereospecific synthesis of chiral β-amino alcohols. slideshare.net

For example, the reaction of (R)-N,N-dibenzyl-1-(oxiran-2-yl)methanamine with a nucleophile will predominantly yield a single diastereomer of the corresponding amino alcohol. This stereospecificity is highly valuable in the construction of complex molecules with multiple stereocenters.

Recent research has focused on the development of new catalytic systems for the enantioselective synthesis of glycidylamines and their derivatives. francis-press.com These studies often involve the use of chiral metal complexes or organocatalysts to control the stereochemical outcome of the reactions. nih.govrsc.org The ability to selectively synthesize one enantiomer of a glycidylamine opens up possibilities for the development of new chiral drugs and materials.

Future Research Directions

Emerging Synthetic Methodologies for the Compound and its Analogues

While the classical synthesis of N,N-dibenzyl-1-(oxiran-2-yl)methanamine typically involves the reaction of dibenzylamine (B1670424) with an epihalohydrin such as epichlorohydrin (B41342), emerging synthetic methodologies are paving the way for more efficient, stereocontrolled, and environmentally benign routes to this compound and its analogues.

One promising area of research is the development of catalytic asymmetric methods. The synthesis of enantiomerically pure this compound is of significant interest, as the stereochemistry of the epoxide ring can profoundly influence the biological activity and material properties of its derivatives. Future research could focus on the use of chiral catalysts, such as salen complexes or chiral phase-transfer catalysts, to achieve high enantioselectivity in the epoxidation of an appropriate allylic precursor or in the direct glycidylation of dibenzylamine.

Furthermore, flow chemistry presents a compelling avenue for the synthesis of this compound. Continuous flow reactors can offer enhanced control over reaction parameters, improved safety for handling reactive intermediates, and facile scalability. The development of a continuous flow process for the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste generation compared to traditional batch processes.

The exploration of greener reaction media is another critical research direction. Utilizing water, ionic liquids, or deep eutectic solvents as alternatives to volatile organic compounds could significantly enhance the sustainability of the synthesis. Research into microwave-assisted and ultrasound-assisted syntheses could also lead to faster and more energy-efficient production methods.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Asymmetric Synthesis | Access to enantiomerically pure compound | Development of novel chiral catalysts and optimization of reaction conditions. |

| Flow Chemistry | Improved control, safety, and scalability | Design and optimization of continuous flow reactor systems. |

| Green Chemistry Approaches | Reduced environmental impact | Exploration of alternative solvents and energy sources (microwaves, ultrasound). |

Exploration of Novel Chemical Transformations and Rearrangement Pathways

The reactivity of the epoxide ring in this compound is a rich area for the exploration of novel chemical transformations. The regioselective and stereoselective opening of the epoxide by a wide array of nucleophiles can lead to a diverse range of valuable products, including amino alcohols, which are key structural motifs in many pharmaceuticals and natural products.

Future research should delve into the use of a broader scope of nucleophiles, including carbon, nitrogen, oxygen, and sulfur-based reagents. The investigation of metal-catalyzed ring-opening reactions, for instance, using Lewis acids or transition metal complexes, could enable transformations that are not achievable under standard conditions and provide access to unique molecular scaffolds. For example, the reaction with organometallic reagents could lead to the formation of new carbon-carbon bonds, expanding the synthetic utility of this building block.

The study of intramolecular reactions and rearrangement pathways of this compound is another fertile ground for discovery. Under acidic or thermal conditions, the compound could potentially undergo rearrangement to form valuable heterocyclic structures, such as azetidinols or piperidinols. The dibenzylamino group can act as an internal nucleophile, and the outcome of such rearrangements would be highly dependent on the reaction conditions and the nature of the catalyst employed. Elucidating the mechanisms of these transformations will be crucial for controlling the product selectivity.

| Transformation Type | Potential Products | Research Focus |

| Nucleophilic Ring-Opening | Chiral amino alcohols, functionalized amines | Exploration of a wider range of nucleophiles and catalytic systems. |

| Intramolecular Cyclization | Azetidines, piperidines, and other N-heterocycles | Investigation of reaction conditions to control regioselectivity and stereoselectivity. |

| Rearrangement Reactions | Novel heterocyclic scaffolds | Mechanistic studies to understand and control rearrangement pathways. |

Untapped Applications in Advanced Organic Materials and Bioactive Scaffold Construction

The unique combination of a reactive epoxide and a dibenzylamino group in this compound makes it a highly promising candidate for applications in advanced organic materials and the construction of bioactive scaffolds.

In the realm of materials science, the epoxide functionality can be utilized for the development of novel polymers and resins. As a monomer or a cross-linking agent, this compound could be incorporated into epoxy resins to modify their properties, such as thermal stability, mechanical strength, and adhesion. The presence of the bulky dibenzylamino groups could influence the polymer's morphology and introduce specific functionalities. Future research could explore the synthesis of polymers with tailored properties for applications in coatings, adhesives, and composites.

In the context of medicinal chemistry, this compound serves as a versatile scaffold for the synthesis of biologically active molecules. The amino alcohol derivatives obtained from its ring-opening are key intermediates in the synthesis of various pharmaceuticals, including beta-blockers and antiviral agents. The dibenzyl groups can serve as protecting groups that can be removed under specific conditions to reveal a primary or secondary amine, allowing for further functionalization.

The exploration of this compound as a precursor for the synthesis of libraries of diverse small molecules for high-throughput screening is a particularly promising avenue. By systematically reacting this compound with a variety of nucleophiles and subsequently modifying the resulting products, a wide range of novel chemical entities with potential therapeutic applications can be generated. The development of efficient and modular synthetic routes based on this scaffold will be key to unlocking its full potential in drug discovery.

| Application Area | Potential Use | Research Focus |

| Advanced Organic Materials | Monomer or cross-linker for epoxy resins | Synthesis and characterization of novel polymers with tailored properties. |

| Bioactive Scaffold Construction | Intermediate for pharmaceuticals (e.g., amino alcohols) | Development of synthetic routes to biologically active target molecules. |

| Drug Discovery | Precursor for small molecule libraries | High-throughput synthesis and screening of novel compounds for therapeutic potential. |

Q & A

Q. What are the standard synthetic routes for preparing N,N-dibenzyl-1-(oxiran-2-yl)methanamine?

The compound is synthesized via epoxide-functionalized intermediates. A representative method involves reacting (S)-N,N-dibenzyl-1-(oxiran-2-yl)methanamine with sodium ethoxide and diethyl malonate in THF under nitrogen, followed by acid quenching and purification via column chromatography (silica gel, 10% EtOAc/hexane). Reaction progress is monitored by TLC, and yields typically reach ~80% after optimization .

Q. How is the compound characterized spectroscopically?

Key characterization methods include:

- NMR : ¹H and ¹³C NMR in CDCl₃/DMSO-d₆ to confirm stereochemistry and substituent positions. Chemical shifts for benzyl groups appear at δ ~4.0–4.5 ppm (CH₂), while epoxide protons resonate at δ ~3.0–3.5 ppm .

- IR : Peaks at ~910–950 cm⁻¹ (epoxide C-O-C stretching) and ~3050 cm⁻¹ (aromatic C-H) .

- Mass spectrometry : Molecular ion [M+H]⁺ confirmed via high-resolution MS .

Q. What solvent systems and purification methods are optimal for isolating the compound?

Ethyl acetate/hexane mixtures (10–20% EtOAc) are effective for column chromatography. Reaction workup typically involves extraction with ethyl acetate, drying over anhydrous Na₂SO₄, and solvent evaporation under reduced pressure .

Advanced Research Questions

Q. How can this compound be functionalized to synthesize heterocyclic derivatives?

The compound serves as a precursor for 1,3-dipolar cycloaddition reactions. For example, reacting it with azides (e.g., 4-(azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole) in toluene under reflux yields triazole-containing derivatives. This method achieves high regioselectivity and yields >85% .

Q. What experimental strategies resolve contradictions in epoxide ring-opening reactivity data?

Conflicting reactivity outcomes (e.g., nucleophilic attack at α vs. β positions) are addressed by:

Q. How is the compound used in polymer modification?

It acts as a crosslinking agent in conjugated diene-based polymers. For instance, injecting a solution of the compound during polymerization enhances thermal stability and mechanical properties. Reaction kinetics are monitored via FTIR to track epoxide consumption .

Q. What methodologies are employed for stereochemical analysis of derivatives?

Q. How does the compound participate in dehydrative annulation mechanisms?

In annulation reactions, the epoxide undergoes acid-catalyzed ring-opening to form carbocation intermediates, which cyclize with malonate derivatives. The mechanism is validated via isotopic labeling (²H/¹³C) and DFT calculations to map transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.